1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea is a urea derivative featuring a 5-chloro-2-methoxyphenyl group and a thiophen-3-ylmethyl substituent. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and anticancer properties. The presence of the thiophene moiety introduces sulfur-based interactions, while the chloro and methoxy groups influence electronic properties and solubility.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-18-12-3-2-10(14)6-11(12)16-13(17)15-7-9-4-5-19-8-9/h2-6,8H,7H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHBMTKOWOHBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and thiophen-3-ylmethyl isocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.
Procedure: The 5-chloro-2-methoxyaniline is reacted with thiophen-3-ylmethyl isocyanate in the presence of a base such as triethylamine. The reaction mixture is stirred and heated to facilitate the formation of the urea linkage.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety to amines.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
Chemistry
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea serves as a versatile building block in organic synthesis. It is utilized for the development of more complex molecules and as a reagent in various organic transformations, including:
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and can be reduced to amines using lithium aluminum hydride or sodium borohydride.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Antifungal Activities : It has been evaluated for its ability to inhibit fungal growth.
- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through interaction with specific molecular targets.
Medicine
The compound is being explored for its potential therapeutic applications:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical biological pathways, making it a candidate for drug development targeting conditions like cancer or infections.
- Receptor Modulation : Ongoing research aims to understand its role in modulating receptor activities, which could lead to novel treatments for various diseases.
Urease Inhibition Studies
A comparative study on urease inhibitors highlighted the efficacy of thiourea derivatives, including compounds structurally related to 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea. The results indicated that substituents on the phenyl ring significantly influenced urease inhibitory activity, suggesting that this compound could be further evaluated for similar applications .
In vitro studies demonstrated that 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea exhibited promising results against various microbial strains, indicating its potential as an antimicrobial agent . The compound's structure-function relationship was analyzed, revealing that modifications could enhance its biological profile.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and inferred biological activities of 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea with related urea derivatives:
*Calculated based on molecular formula.
Key Comparisons
- The methoxy group in the target compound and ’s analog provides electron-donating properties, which may stabilize hydrogen-bonding interactions with biological targets .
Hydrogen Bonding and Solubility :
- The thiophene moiety in the target compound and ’s derivative may engage in weaker hydrogen bonds compared to oxygen-containing heterocycles (e.g., pyridine or thiadiazole), reducing solubility but improving lipophilicity for membrane penetration .
- Hydroxymethyl -containing analogs () exhibit higher polarity, favoring aqueous solubility but limiting blood-brain barrier permeability .
- Halogenated derivatives (e.g., ) often exhibit enhanced potency due to halogen bonding but may incur higher toxicity risks .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Structure
The compound features a unique structural arrangement consisting of:
- A 5-chloro-2-methoxyphenyl group.
- A thiophen-3-ylmethyl moiety.
- A urea functional group.
The molecular formula is with a molecular weight of 296.77 g/mol .
Preparation Methods
The synthesis typically involves:
- Starting Materials : 5-chloro-2-methoxyaniline and thiophen-3-ylmethyl isocyanate.
- Reaction Conditions : Conducted in organic solvents like dichloromethane or tetrahydrofuran under reflux.
- Procedure : The reactants are combined in the presence of a base (e.g., triethylamine) to facilitate the formation of the urea linkage, followed by purification through column chromatography or recrystallization.
Antimicrobial Properties
Research indicates that compounds containing thiourea and urea functionalities exhibit a broad spectrum of antimicrobial activities. Specifically, studies have shown that derivatives similar to 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of related compounds. For instance, a study demonstrated that certain thiourea derivatives exhibited significant cytotoxic effects on cancer cell lines with GI50 values ranging from 15.1 to 25.9 μM against various cancers such as ovarian and prostate cancer . The structural modifications in these compounds play a crucial role in their activity, suggesting that 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea may also possess similar properties.
Enzyme Inhibition
Preliminary data suggest that this compound may act as an enzyme inhibitor, which is a valuable mechanism for therapeutic applications. Specifically, it has been noted that urea derivatives can modulate enzyme activity, potentially impacting pathways relevant to diseases like cancer and metabolic disorders .
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various urea derivatives, including those structurally related to 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea. The results indicated potent activity against gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL for certain derivatives .
Study 2: Anticancer Activity Profile
In another study focusing on anticancer properties, derivatives were tested on multiple cancer cell lines:
| Compound | Cancer Type | GI50 (μM) |
|---|---|---|
| Compound A | OVCAR-4 (Ovarian) | 25.9 |
| Compound B | PC-3 (Prostate) | 21.5 |
| Compound C | MDA-MB-435 (Breast) | 15.1 |
These findings underscore the potential of such compounds in developing targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
